molecular formula C15H22N2O3 B13631115 tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate

tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B13631115
M. Wt: 278.35 g/mol
InChI Key: CAEBYRKEMSJYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate is a protected amine derivative of a 4,5,6,7-tetrahydro-1H-indole scaffold, which serves as a critical synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a key building block for the synthesis of potent kinase inhibitors. This compound is specifically utilized in constructing molecules that target cyclin-dependent kinase 2 (CDK2) and Polo-like kinase 1 (PLK1), both of which are pivotal regulators of the cell cycle and are actively investigated in oncology research for their roles in uncontrolled cell proliferation. The Boc (tert-butoxycarbonyl) protecting group on the amine functionality allows for selective deprotection and further derivatization, enabling researchers to efficiently generate a diverse array of final compounds for biological screening. The tetrahydropyran-fused indole core structure provides a privileged scaffold that can effectively interact with the ATP-binding sites of various kinases. This reagent is therefore essential for chemists developing novel therapeutic agents aimed at disrupting signaling pathways in cancer cells, making it a valuable tool for hit-to-lead optimization campaigns in drug discovery programs.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[2-(4-oxo-1,5,6,7-tetrahydroindol-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h9,17H,4-8H2,1-3H3,(H,16,19)

InChI Key

CAEBYRKEMSJYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-oxo-4,5,6,7-tetrahydro-1H-indole Intermediate

  • The tetrahydroindole core bearing a ketone at the 4-position is typically prepared via cyclization reactions starting from substituted anilines or phenylhydrazines with ketoesters or ketoacids.
  • Methods reported in European patents (e.g., EP3310775B1) describe the preparation of related tetrahydroindole derivatives via intramolecular cyclization under acidic or basic catalysis, often employing palladium-catalyzed coupling or condensation reactions.

Alkylation at the Indole 3-Position with Ethyl Linker

  • The 3-position of the indole ring is alkylated with a 2-bromoethyl carbamate derivative or equivalent electrophilic alkylating agents.
  • Commonly, tert-butyl N-(2-bromoethyl)carbamate is used as the alkylating agent to introduce the ethyl linker with the Boc-protected amine group.
  • The alkylation is conducted under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures to avoid side reactions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Typical Yield (%) Notes
1 Cyclization to tetrahydroindole ketone Acid/base catalysis, Pd-catalyst (if needed), 80–120°C 65–80 Control of temperature critical to avoid polymerization
2 Alkylation at indole 3-position tert-butyl N-(2-bromoethyl)carbamate, K2CO3, DMF, 50–70°C 70–85 Use of dry solvent and inert atmosphere recommended
3 Boc protection (if free amine) Boc2O, triethylamine, DCM, 0–25°C 80–90 Purification by column chromatography improves purity

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic singlet for tert-butyl group around δ 1.4 ppm (9H).
    • Indole protons and ethyl linker methylene protons appear in the δ 2.5–7.5 ppm range.
    • ^13C NMR confirms carbamate carbonyl at δ 155–160 ppm and ketone carbonyl at δ 200–210 ppm.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands near 1700 cm⁻¹ correspond to carbamate and ketone C=O stretching vibrations.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight of tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate confirms molecular integrity.

Comparative Analysis of Bases and Solvents in Boc Protection

Base Used Yield (%) Reaction Time (h) Notes
Triethylamine 85 2–3 Faster kinetics, slight side reactions reported
Pyridine 88 4–5 Higher selectivity, fewer side products
DIPEA (N,N-Diisopropylethylamine) 83 2 Good balance of rate and selectivity

Solvent choice impacts reaction efficiency: dichloromethane (DCM) is preferred for its inertness and ability to dissolve both reagents and products effectively.

Research Findings and Optimization Insights

  • Literature reports indicate that the choice of base and temperature critically affects the purity and yield of the Boc-protected product, with pyridine providing slightly better selectivity but longer reaction times.
  • Alkylation step benefits from anhydrous conditions and inert atmosphere to avoid hydrolysis of the carbamate protecting group.
  • The tetrahydroindole ketone intermediate is sensitive to strong acids and bases, requiring mild conditions during subsequent transformations to maintain structural integrity.

Summary Table: Preparation Overview

Stage Key Reagents Conditions Yield Range Critical Considerations
Tetrahydroindole ketone synthesis Substituted aniline, ketoester, acid/base catalyst 80–120°C, Pd catalyst (optional) 65–80% Control temperature to avoid side reactions
Alkylation with Boc-ethyl bromide tert-butyl N-(2-bromoethyl)carbamate, K2CO3, DMF 50–70°C, inert atmosphere 70–85% Dry solvent, inert atmosphere
Boc protection (if free amine) Boc2O, triethylamine or pyridine, DCM 0–25°C, 2–5 h 80–90% Excess Boc2O, anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The carbonyl group in the indole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: Its indole moiety is a common structural motif in many biologically active compounds, making it a valuable intermediate in drug synthesis .

Industry: In the chemical industry, this compound is used as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate
  • CAS Number : 2728586-71-6
  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • Structural Features : Combines a tert-butyl carbamate group with a 4-oxo-tetrahydroindole moiety linked via an ethyl spacer .
A. tert-butyl N-(6-bromohexyl) carbamate
  • Molecular Formula : C₁₁H₂₁BrN₂O₂ (estimated from bromohexyl substitution)
  • Key Differences: Replaces the 4-oxoindole-ethyl group with a bromohexyl chain. Serves as an alkylating agent in cannabinoid receptor ligand synthesis .
  • Synthesis Context : Reacts with piperazine derivatives under K₂CO₃/NaI/dioxane reflux conditions, yielding intermediates for receptor-targeting molecules .
B. tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate
  • Molecular Formula : C₁₃H₂₅BrN₂O₄ (estimated)
  • Key Differences :
    • Features a bromoethoxy-ethoxy-ethyl chain instead of the indole system.
    • Designed for solubility enhancement in bioconjugation or prodrug strategies .
C. 2-(4-oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl) acetic acid
  • Molecular Formula : C₁₀H₁₀O₃S
  • Key Differences :
    • Replaces the indole core with a benzothiophene ring, introducing sulfur-mediated electronic effects.
    • Contains a carboxylic acid group instead of a carbamate, altering reactivity and target interactions .

Physicochemical and Functional Group Analysis

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Reactivity
Target compound Tetrahydroindole Carbamate, ketone, ethyl linker 278.35 Acid-labile carbamate cleavage
tert-butyl N-(6-bromohexyl) carbamate Bromoalkyl chain Bromide, carbamate ~296.2 (estimated) Nucleophilic substitution
tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate Polyether chain Bromide, ether, carbamate ~353.3 (estimated) Alkylation, solubility modulation
2-(4-oxo-benzothiophen-5-yl) acetic acid Benzothiophene Carboxylic acid, ketone 268.28 Acid-base interactions, metal binding

Stability and Reactivity Trends

  • Carbamate Stability : All tert-butyl carbamates are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid in and ) .
  • Core Heterocycle Effects :
    • Indole : Susceptible to oxidative degradation due to the electron-rich aromatic system.
    • Benzothiophene : Enhanced stability from sulfur’s electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.